molecular formula C30H19B B3030105 9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene CAS No. 866611-29-2

9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene

Cat. No.: B3030105
CAS No.: 866611-29-2
M. Wt: 459.4 g/mol
InChI Key: PIGVQJMWWHSAEZ-UHFFFAOYSA-N
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Description

9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is an organic compound that belongs to the class of anthracenes. It is characterized by the presence of a bromine atom at the 9th position and a phenyl group substituted with a naphthalenyl moiety at the 10th position of the anthracene core. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photophysical applications .

Mechanism of Action

Target of Action

It’s known that this compound is used in the field of organic electronics, particularly inOLED devices , organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells . Therefore, its target could be the electronic structures in these devices where it plays a role in the transport of charges.

Pharmacokinetics

The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the bodyIt is also soluble in hot non-polar solvents due to its low polarity .

Result of Action

The result of the action of 9-Bromo-10-[4-(2-Naphthalenyl)Phenyl]Anthracene in an electronic device would be the efficient transport of charges, contributing to the overall performance of the device. This could manifest as improved brightness in an OLED device, increased efficiency in a solar cell, or enhanced performance in a transistor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene typically involves a multi-step process. One common method includes the bromination of 10-[4-(2-naphthalenyl)phenyl]anthracene using N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 60°C) for a few hours. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGVQJMWWHSAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9-(4-Naphthalene-2-yl-phenyl)anthracene 13.25 g was dispersed in DMF (dimethylformamide) 100 ml, and a DMF solution (100 ml) of NBS (N-bromosuccinimide) 7.44 g was dropwise added thereto at room temperature. The solution was stirred at room temperature for 7 hours and then left standing for a nigh. Water 200 ml was added thereto, and the deposited crystal was filtered, sufficiently washed with ethanol and dried, whereby targeted (9-bromo-10-(4-naphthalene-2-yl-phenyl)anthracene 15.84 g was obtained (yield: 99%).
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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